molecular formula C2H4 B1611833 (Z)-Ethylene-1,2-d2 CAS No. 2813-62-9

(Z)-Ethylene-1,2-d2

Cat. No.: B1611833
CAS No.: 2813-62-9
M. Wt: 30.07 g/mol
InChI Key: VGGSQFUCUMXWEO-QDNHWIQGSA-N
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Description

(Z)-Ethylene-1,2-d2 is a useful research compound. Its molecular formula is C2H4 and its molecular weight is 30.07 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1,2-dideuterioethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4/c1-2/h1-2H2/i1D,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGSQFUCUMXWEO-QDNHWIQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C=C[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

30.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2813-62-9
Record name (Z)-Ethylene-1,2-d2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002813629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods I

Procedure details

The increase in the activity of metathesis catalysts by means of salts was likewise examined in Inorganica Chimica Acta 359 (2006) 2910-2917. The influences of tin chloride, tin bromide, tin iodide, iron(II) chloride, iron(II) bromide, iron(III) chloride, cerium(III) chloride*7H2O, ytterbium(H) chloride, antimony trichloride, gallium dichloride and aluminium trichloride on the self-metathesis of 1-octene to form 7-tetradecene and ethylene were studied. When the Grubbs (I) catalyst was used, a significant improvement in the conversion of 7-tetradecene was observed on addition of tin chloride or tin bromide (Table 1). Without the addition of a salt, a conversion of 25.8% was achieved, when SnCl2*2H2O was added the conversion rose to 68.5% and when tin bromide was added it rose to 71.9%. Addition of tin iodide significantly reduced the conversion from 25.8% to 4.1%. However, in combination with the Grubbs (II) catalyst, all three tin salts lead to only slight improvements in conversion from 76.3% (reference experiment without addition) to 78.1% (SnCl2), to 79.5% (SnBr2) and 77.6% (SnI2). When the “Phobcats” [Ru(phobCy)2Cl2 (=ChPh)] is used, the conversion is reduced from 87.9% to 80.8% by addition of SnCl2, to 81.6% by addition of SnBr2 and to 73.9% by addition of SnI2. When iron(II) salts are used in combination with the Grubbs (1) catalyst, the increase in conversion when iron(II) bromide is used is higher than when iron(II) chloride is used. It may be noted that regardless of the type of catalyst used, the conversion is always higher when bromides are used than when the corresponding chlorides are used.
Quantity
0 (± 1) mol
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reactant
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iron(II) chloride
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tin chloride
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[Compound]
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ytterbium(H) chloride
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antimony trichloride
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Synthesis routes and methods II

Procedure details

The increase in activity of metathesis catalysts brought about by salts has likewise been studied in Inorganica Chimica Acta 359 (2006) 2910-2917. The influences of tin chloride, tin bromide, tin iodide, iron(II) chloride, iron(II) bromide, iron(III) chloride, cerium(III) chloride*7H2O, ytterbium(III) chloride, antimony trichloride, gallium dichloride and aluminium trichloride on the self-metathesis of 1-octene to form 7-tetradecene and ethylene were examined. When using the Grubbs (I) catalyst, a significant improvement in the conversion to 7-tetradecene was observed when tin chloride or tin bromide was added (Table 1; catalyst 1). Without addition of salt, a conversion of 25.8% was achieved; when 5 nCl2*2H2O was added, the conversion rose to 68.5% and when tin bromide was added it rose to 71.9%. Addition of tin iodide resulted in a significant decrease in the conversion from 25.8% to 4.1%. In combination with the Grubbs (II) catalyst (Table 1; catalyst 2), on the other hand, all three tin salts led to only slight improvements in yield from 76.3% (reference experiment without addition) to 78.1% (SnCl2), to 79.5% (SnBr2) and 77.6% (SnI2). When “phobcat” [Ru(phobCy)2Cl2(═ChPh)] is used (Table 1; catalyst 3), the conversion is decreased from 87.9% to 80.8% by addition of SnCl2, to 81.6% by SnBr2 and to 73.9% by SnI2. When iron(II) salts are used in combination with the Grubbs (I) catalyst (Table 3; catalyst 1), the increase in conversion when using iron(II) bromide is higher than when using iron(II) chloride. It may be remarked that, regardless of the type of catalyst used, the conversion when bromides are used is always higher than when the corresponding chlorides are used.
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0 (± 1) mol
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iron(II) chloride
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Name
tin chloride
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Name
antimony trichloride
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Synthesis routes and methods III

Procedure details

In still another approach, an admixture of BF3 /methanol/methyl isobutyrate in a molar ratio of 1:1:0.5 was introduced to the top of a countercurrent stripping column while nitrogen was passed through the bottom of the column under atmospheric pressure at a temperature of 80° C. The effort to preferentially strip the BF3 was unsuccessful. Analysis showed that no BF3 was removed by this technique. Methyl propionate is produced from ethylene and BF3.CH3OH.
Name
BF3 methanol methyl isobutyrate
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Synthesis routes and methods IV

Procedure details

Ethylene, propylene and dicyclopentadiene were solution-polymerized at a temperature of 56° C. and a pressure of 2 atmospheres in the presence of a catalyst composed of a 0.5 mmol/1 hexane solution of VOCl3 and a 2.5 mmole/1 hexane solution of (C2H5)1.5 AlCl1.5. The volume ratio of propylene to ethylene was maintained at 3:2.
[Compound]
Name
VOCl3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-Ethylene-1,2-d2
Reactant of Route 2
(Z)-Ethylene-1,2-d2
Reactant of Route 3
(Z)-Ethylene-1,2-d2
Reactant of Route 4
(Z)-Ethylene-1,2-d2
Reactant of Route 5
(Z)-Ethylene-1,2-d2
Reactant of Route 6
(Z)-Ethylene-1,2-d2

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